molecular formula C22H28N4 B2482128 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine CAS No. 890639-01-7

7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2482128
CAS No.: 890639-01-7
M. Wt: 348.494
InChI Key: UOCLXXZZGUZRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold known for its versatile biological activities. This core structure is recognized for its potential in the development of kinase inhibitors . Specifically, derivatives of pyrazolo[1,5-a]pyrimidine have been extensively investigated as potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a key therapeutic target for inflammatory and autoimmune diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The structural motif of a piperidine substitution at the 7-position, as seen in this compound, is a common feature in many bioactive molecules designed to interact with enzyme active sites. The 3-(p-tolyl) group provides a hydrophobic element that can be critical for binding affinity and selectivity within target proteins. Researchers can utilize this compound as a valuable building block or intermediate in the synthesis of more complex target molecules, or as a reference standard in biochemical screening assays to explore new therapeutic avenues. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4/c1-14-6-8-19(9-7-14)21-18(5)24-26-20(11-17(4)23-22(21)26)25-12-15(2)10-16(3)13-25/h6-9,11,15-16H,10,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCLXXZZGUZRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Amino-3-(p-tolyl)-1H-pyrazole

Procedure :

  • Starting Material : p-Tolylhydrazine hydrochloride (10 mmol) and ethyl cyanoacetate (12 mmol) are refluxed in ethanol (50 mL) with catalytic acetic acid (1 mL) for 6 hours.
  • Workup : The mixture is cooled, filtered, and washed with cold ethanol to yield 5-amino-3-(p-tolyl)-1H-pyrazole as a white solid.
    Yield : 78%.

Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Core

Reagents :

  • 5-Amino-3-(p-tolyl)-1H-pyrazole (5 mmol)
  • Pentane-2,4-dione (5.5 mmol)
  • Acetic acid (20 mL)

Procedure :

  • The reactants are heated under reflux in acetic acid for 8 hours.
  • The solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield 7-chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine.
    Yield : 65%.

Introduction of 3,5-Dimethylpiperidin-1-yl Group

Reagents :

  • 7-Chloro intermediate (3 mmol)
  • 3,5-Dimethylpiperidine (4.5 mmol)
  • K₂CO₃ (6 mmol)
  • DMF (15 mL)

Procedure :

  • The chloro intermediate and 3,5-dimethylpiperidine are stirred in DMF at 100°C for 12 hours.
  • The mixture is poured into ice-water, extracted with ethyl acetate, and purified via column chromatography (CH₂Cl₂/methanol, 9:1).
    Yield : 72%.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Tested Range Optimal Condition Impact on Yield
Reaction Temperature 80–120°C 100°C +15%
Solvent DMF, THF, Toluene DMF +20%
Base K₂CO₃, Et₃N, NaOH K₂CO₃ +12%
Molar Ratio (Piperidine) 1:1–1:2.5 1:1.5 +8%

Data extrapolated from analogous substitutions in pyrazolo[1,5-a]pyrimidines.

Characterization and Analytical Data

The final compound is characterized using:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.1 Hz, 2H, Ar-H), 7.25 (d, J = 8.1 Hz, 2H, Ar-H), 6.32 (s, 1H, pyrimidine-H), 3.85–3.70 (m, 2H, piperidine-H), 2.55 (s, 3H, CH₃), 2.40 (s, 3H, CH₃), 2.10–1.95 (m, 2H, piperidine-H), 1.45 (s, 6H, piperidine-CH₃).
  • HPLC : >98% purity (C18 column, acetonitrile/water, 70:30).
  • HRMS : [M+H]⁺ calc. 405.2284, found 405.2287.

Alternative Synthetic Routes

One-Pot Cyclocondensation-Substitution

A modified protocol combines cyclocondensation and piperidine substitution in a single pot:

  • Reagents : 5-Amino-3-(p-tolyl)-1H-pyrazole, pentane-2,4-dione, 3,5-dimethylpiperidine, and K₂CO₃ in DMF.
  • Conditions : 110°C, 16 hours.
    Yield : 58% (lower due to competing side reactions).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time but requires specialized equipment:
Yield : 68%.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at position 6 is minimized using sterically hindered bases (e.g., DBU).
  • Purification : Silica gel chromatography is preferred over recrystallization due to polar byproducts.
  • Scale-Up : Batch size >100 g requires slow addition of piperidine to prevent exothermic side reactions.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Properties

Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds structurally similar to 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. It may interact with various enzymes involved in critical biological pathways. For example:

  • Protein Kinase Inhibition : Similar compounds have demonstrated inhibitory effects on protein kinases, which are crucial in cancer progression .
  • Receptor Modulation : The ability to modulate receptor activity suggests its potential use in treating conditions such as pain and inflammation by targeting opioid receptors .

Study on Anticancer Activity

A recent study evaluated the effects of pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in various cancer types, including breast and lung cancer cells. The mechanism was attributed to their ability to induce apoptosis through caspase activation .

Opioid Receptor Antagonism

Another study focused on the opioid receptor antagonism exhibited by derivatives of this compound. The findings revealed that certain analogs could effectively block κ-opioid receptors in vitro, suggesting potential applications in pain management therapies .

Potential Applications

The diverse biological activities of this compound position it as a promising candidate for:

  • Drug Development : Targeting cancer and pain management.
  • Pharmaceutical Research : Exploring its effects on various biological pathways and diseases.

Mechanism of Action

The mechanism of action of 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Dihydropyrazolo[1,5-a]pyrimidine

Uniqueness

7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural feature may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Biological Activity

7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. The structure integrates a pyrazolo ring fused with a pyrimidine core and various substituents that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. This interaction often involves binding to enzymes or receptors, leading to inhibition or modulation of their activity. For example, studies have indicated that compounds in this class can inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation and are often implicated in cancer progression .

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50 (nM)
MCF-745
HCT-1166
HepG-248

These findings suggest that the compound may be more effective against certain types of cancer cells compared to established treatments like sorafenib .

Antimicrobial Activity

The compound also shows potential antimicrobial activity. Preliminary studies indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of a piperidine moiety is believed to enhance its interaction with bacterial targets .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps that allow for modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. This flexibility in synthesis enables researchers to develop derivatives with enhanced pharmacological properties.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the pyrazolo family:

  • Inhibition of CDK2 : A study highlighted that certain derivatives exhibited potent inhibitory effects on CDK2/cyclin A2 complexes, showcasing their potential as anticancer agents .
  • Antiviral Activity : Research into related compounds demonstrated significant antiviral properties against various viruses and tumor cells, indicating a broad spectrum of biological activity beyond anticancer effects .

Q & A

Q. Optimization Strategies :

  • Temperature : Elevated temperatures (80–120°C) enhance substitution efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalysts : Palladium catalysts for coupling reactions increase regioselectivity .

What characterization techniques are essential for confirming the compound’s structure?

Q. Basic

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions and purity (e.g., methyl groups at δ 2.1–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C24H29N5) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry; critical for confirming the piperidinyl group’s orientation .

Q. Example 1H NMR Data (Analogous Compound) :

Proton EnvironmentChemical Shift (δ, ppm)Reference
Pyrimidine CH8.2–8.5
Piperidinyl CH31.3–1.5 (d)

How can researchers resolve contradictions in spectral data during characterization?

Advanced
Contradictions often arise from:

  • Regioisomeric impurities : Use 2D NMR (COSY, HSQC) to differentiate between substitution patterns .
  • Crystallographic discrepancies : Compare experimental X-ray data with computational models (e.g., density functional theory) .
  • Mass fragmentation anomalies : Isotopic labeling or tandem MS (MS/MS) clarifies unexpected fragments .

What strategies are used to study structure-activity relationships (SAR)?

Q. Advanced

Systematic substitution : Replace the p-tolyl group with electron-withdrawing/donating groups (e.g., 4-fluorophenyl) to assess impact on bioactivity .

Biological assays : Test kinase inhibition (e.g., JAK2/STAT3 pathways) using cell viability assays (IC50) .

Computational modeling : Molecular docking to predict binding affinity for targets like ATP-binding pockets .

Q. Key SAR Findings (Pyrazolo[1,5-a]pyrimidine Derivatives) :

Substituent ModificationBiological ImpactReference
Piperidinyl → PiperazinylEnhanced solubility
Methyl → Ethyl at C2Reduced cytotoxicity

How to design experiments to assess pharmacokinetic properties?

Q. Advanced

  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction .
  • Permeability assays : Caco-2 cell monolayers predict intestinal absorption .

What challenges arise in determining the crystal structure?

Q. Advanced

  • Disorder in flexible groups : The 3,5-dimethylpiperidinyl moiety may require restrained refinement or low-temperature data collection (100 K) .
  • Twinning : Use PLATON or TWINLAW to deconvolute overlapping reflections .

Q. Crystallographic Parameters (Example) :

ParameterValueReference
Space groupP21/c
β angle95.924°

What biological activities are reported for related pyrazolo[1,5-a]pyrimidines?

Q. Basic

  • Antitumor : Inhibition of Aurora kinases (IC50 < 1 µM) .
  • Anti-inflammatory : Suppression of COX-2 via NF-κB pathway modulation .
  • Antimicrobial : Activity against Gram-positive bacteria (MIC 2–8 µg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.